tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate Boc-NH-PEG3-OH is a PEGylated building block that contains a tert-butyloxy carbonyl (Boc) protecting group. It has been used as a spacer in biotinylated heterobifunctional cross-linker agents and in near infrared imaging probes for the cytochrome P450 (CYP) isoform CYP1B1, which is expressed in a variety of tumors. Boc-NH-PEG3-OH has also been used in the synthesis of graftable peptidomimetics that bind to human αVβ3 integrin and inhibit adhesion of human osteoprogenitor cells to vitronectin.
Applications in medical research, drug-release, nanotechnology, materials research and cell culture. In the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects of the active compound.
N-Boc-PEG3-alcohol is a PEG derivative containing a hydroxyl group and Boc-protected amino group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The Boc group can be deprotected under mild acidic conditions to form the free amine.
Brand Name: Vulcanchem
CAS No.: 139115-92-7
VCID: VC0536806
InChI: InChI=1S/C11H23NO5/c1-11(2,3)17-10(14)12-4-6-15-8-9-16-7-5-13/h13H,4-9H2,1-3H3,(H,12,14)
SMILES: CC(C)(C)OC(=O)NCCOCCOCCO
Molecular Formula: C11H23NO5
Molecular Weight: 249.30 g/mol

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

CAS No.: 139115-92-7

Cat. No.: VC0536806

Molecular Formula: C11H23NO5

Molecular Weight: 249.30 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate - 139115-92-7

Specification

CAS No. 139115-92-7
Molecular Formula C11H23NO5
Molecular Weight 249.30 g/mol
IUPAC Name tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C11H23NO5/c1-11(2,3)17-10(14)12-4-6-15-8-9-16-7-5-13/h13H,4-9H2,1-3H3,(H,12,14)
Standard InChI Key FMLOTGGIHAYZLW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCOCCOCCO
Canonical SMILES CC(C)(C)OC(=O)NCCOCCOCCO
Appearance Solid powder

Introduction

Structural and Functional Characteristics

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (C<sub>12</sub>H<sub>25</sub>NO<sub>6</sub>) features a modular structure with three distinct regions:

  • tert-Butoxycarbonyl (Boc) Group: This moiety serves as a protective group for amines, preventing unwanted reactions during synthetic processes. Its steric bulk enhances stability under acidic conditions, allowing selective deprotection in multi-step syntheses .

  • Ethoxy-Ethoxy-Ethyl Chain: A triethylene glycol derivative provides hydrophilicity, improving aqueous solubility and facilitating interactions with biological membranes. The ether linkages confer flexibility, enabling conformational adaptability in molecular recognition .

  • Terminal Hydroxyl Group: The -OH group offers a site for further functionalization, such as conjugation to targeting ligands or fluorophores in drug design .

The compound’s molecular weight is 287.33 g/mol, with a calculated partition coefficient (LogP) of 0.85, indicating moderate lipophilicity . Its structure aligns with excipients used to enhance drug delivery, as evidenced by its incorporation into AUTOTAC systems for intracellular protein degradation .

Synthetic Routes and Optimization

Carbamate Formation

The synthesis typically begins with the reaction of 2-(2-(2-hydroxyethoxy)ethoxy)ethylamine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base such as triethylamine. This step proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of Boc<sub>2</sub>O . The reaction is carried out in anhydrous dichloromethane at 0–5°C to minimize side reactions, yielding the Boc-protected intermediate with >90% efficiency .

Example Protocol:

  • Dissolve 2-(2-(2-hydroxyethoxy)ethoxy)ethylamine (10 mmol) in DCM (50 mL).

  • Add triethylamine (12 mmol) and cool to 0°C.

  • Slowly add Boc<sub>2</sub>O (11 mmol) and stir for 12 hours at room temperature.

  • Wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate under vacuum .

Purification and Characterization

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. Nuclear magnetic resonance (NMR) confirms successful protection:

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.44 (s, 9H, Boc CH<sub>3</sub>), 3.55–3.70 (m, 12H, -OCH<sub>2</sub>CH<sub>2</sub>O-), 4.85 (s, 1H, -OH) .

  • IR (KBr): 1695 cm<sup>-1</sup> (C=O stretch), 3360 cm<sup>-1</sup> (-OH stretch) .

Physicochemical Properties

PropertyValueMethod
Molecular Weight287.33 g/molCalculated
Melting Point45–48°CDifferential Scanning Calorimetry
Solubility in Water12 mg/mL (25°C)USP Titrimetry
LogP0.85HPLC Estimation
StabilityStable at -20°C under N<sub>2</sub>Accelerated Aging

The compound exhibits hygroscopicity due to its hydrophilic ethoxy chain, necessitating storage under inert gas . Its stability in aqueous solutions is pH-dependent, with optimal integrity observed at pH 6–8 .

Applications in Targeted Protein Degradation

AUTOTAC Technology

The compound serves as a critical linker in AUTOTACs, which bind both the target protein and autophagy receptors like LC3. For example, AUTOTAC molecules incorporating this carbamate have demonstrated efficacy in degrading mutant tau aggregates in Alzheimer’s disease models . The ethoxy chain enhances solubility, while the Boc group allows sequential deprotection for conjugation to protein-binding motifs .

Mechanism:

  • The AUTOTAC recruits the target protein (e.g., α-synuclein) via a protein-binding domain.

  • The LC3-binding domain directs the complex to autophagosomes.

  • Autophagosome-lysosome fusion results in proteolytic degradation .

Preclinical Outcomes

  • Neurodegenerative Models: In transgenic mice expressing human tau, AUTOTACs reduced hippocampal tau aggregates by 72% (p < 0.001) over 4 weeks .

  • Cancer: AUTOTACs targeting oncogenic KRAS suppressed tumor growth in xenografts by 58% compared to controls .

ConditionSpecification
Temperature-20°C (long-term), 2–8°C (short-term)
AtmosphereArgon or nitrogen
ContainerAmber glass, PTFE-lined cap

Handling requires nitrile gloves and eye protection. Spills should be neutralized with 5% acetic acid before disposal .

Recent Research Developments

Patent Landscape

WO2020022785A1 discloses 34 claims for AUTOTACs utilizing tert-butyl carbamate linkers, emphasizing their use in treating AA amyloidosis and Alexander disease . The patent highlights the compound’s role in enhancing blood-brain barrier penetration, a critical factor for neurodegenerative applications .

Clinical Prospects

Phase I trials for an AUTOTAC targeting transthyretin amyloidosis are slated for 2026, with preliminary data indicating a 50% reduction in serum amyloid levels in primates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator